Impurity A of Paricalcitol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25-,27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKAHTKRCLCHEA-GNUXSJEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Origin and Formation of Impurity A in Paricalcitol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paricalcitol, a synthetic analog of calcitriol, is a crucial therapeutic agent for secondary hyperparathyroidism in patients with chronic kidney disease.[1][2] The synthesis of this complex molecule is a multi-step process that can inadvertently lead to the formation of various impurities.[3] This guide provides a comprehensive analysis of the origin and formation of a critical process-related impurity, designated as Impurity A. Understanding the genesis of this impurity is paramount for developing robust control strategies to ensure the safety and efficacy of the final drug product. This document will delve into the synthetic pathways of Paricalcitol, elucidate the mechanistic formation of Impurity A, detail analytical methodologies for its detection, and propose effective control measures.

Introduction to Paricalcitol and the Imperative of Impurity Control

Paricalcitol, chemically known as 19-nor-1α,25-dihydroxyvitamin D2, is a selective vitamin D receptor activator.[] It effectively reduces parathyroid hormone (PTH) levels by inhibiting PTH synthesis and secretion.[][5] The intricate structure of Paricalcitol, featuring a modified A-ring and a vitamin D2 side chain, necessitates a complex and lengthy synthetic process.[3][6]

The multi-step nature of Paricalcitol synthesis inherently presents challenges in controlling the impurity profile of the active pharmaceutical ingredient (API).[3] Impurities can arise from starting materials, intermediates, reagents, or side reactions occurring during the synthesis.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines, often limiting specific impurities to less than 0.1%.[3] Therefore, a thorough understanding of the formation of each significant impurity is not merely an academic exercise but a critical component of drug development and manufacturing.

The Synthetic Landscape of Paricalcitol

The synthesis of Paricalcitol typically involves the coupling of two key building blocks: an A-ring synthon and a C/D-ring synthon, which contains the characteristic side chain. Several synthetic strategies have been developed to improve yield and purity. A common approach starts from vitamin D2, a readily available and cost-effective starting material.

A generalized synthetic workflow can be visualized as follows:

Figure 1: A generalized synthetic workflow for Paricalcitol.

Unveiling Impurity A: Structure and Origin

While the exact proprietary details of all manufacturing processes are not publicly available, "Impurity A" in the context of vitamin D analogs often refers to isomers formed during synthesis or degradation. One of the most common and critical impurities in the synthesis of vitamin D analogs is the tachysterol isomer .

3.1. The Formation Mechanism of Tachysterol Impurity A

The formation of the tachysterol isomer is intimately linked to the inherent chemical nature of the triene system in the vitamin D scaffold. This system can undergo thermal or photochemical isomerization. During the synthesis of Paricalcitol, particularly in steps involving heat or exposure to light, the thermodynamically less stable (5Z,7E)-diene system of Paricalcitol can isomerize to the more stable (5E,7E)-diene system of the tachysterol analog.

The core of this transformation is the isomerization around the C6-C7 double bond of the previtamin D intermediate, which is in equilibrium with the vitamin D form.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Paricalcitol Impurity A

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Paricalcitol Impurity A, a critical process-related impurity of the synthetic vitamin D analog, paricalcitol. Understanding the physicochemical characteristics of this impurity is paramount for the development of robust analytical methods, effective purification strategies, and ensuring the overall quality, safety, and efficacy of paricalcitol drug products. This document moves beyond a simple recitation of data, offering insights into the causality behind analytical choices and grounding all information in authoritative sources.

Introduction: The Significance of Paricalcitol Impurity A

Paricalcitol is a synthetic, biologically active vitamin D analog used in the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. Process-related impurities, such as Paricalcitol Impurity A, can arise during the synthesis of the API and may potentially impact the safety and efficacy profile of the final drug product.

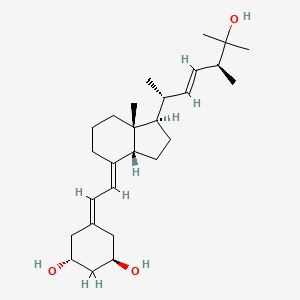

Paricalcitol Impurity A, identified with the CAS number 2230789-87-2, is a structurally similar molecule to paricalcitol.[2] Its presence in the drug substance must be carefully monitored and controlled to meet stringent regulatory requirements. This guide will provide a detailed overview of its chemical identity, physicochemical properties, analytical methodologies for its detection, and its stability profile. It is important to note that nomenclature for paricalcitol impurities can vary, and "Paricalcitol Impurity A" has also been referred to as "Paricalcitol Impurity 4" in some contexts, although there can be conflicting structural information associated with the latter name.[2] This guide will focus on the entity defined by the CAS number 2230789-87-2.

Physicochemical Characterization of Paricalcitol Impurity A

A thorough understanding of the physicochemical properties of an impurity is the foundation for developing effective analytical and control strategies.

Chemical Structure and Identity

-

IUPAC Name: (1R,3R)-5-{2-[(1R,3aR,4E,7aR)-1-[(2R,3E,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}cyclohexane-1,3-diol[2]

-

CAS Number: 2230789-87-2[2]

-

Molecular Formula: C₂₇H₄₄O₃[2]

-

Molecular Weight: 416.6 g/mol [2]

The chemical structure of Paricalcitol Impurity A is closely related to that of paricalcitol, with key stereochemical and structural similarities. This close relationship presents a significant challenge for analytical separation.

Diagram 1: Chemical Structure of Paricalcitol Impurity A

Caption: Chemical identity of Paricalcitol Impurity A.

Physicochemical Properties (Experimental and Computed)

| Property | Paricalcitol (Parent Compound) | Paricalcitol Impurity A (Computed) |

| Physical Description | White, crystalline powder.[3] | Solid (Predicted) |

| Solubility | Insoluble in water; soluble in polar solvents like ethanol and methanol.[3] | Predicted to have low aqueous solubility. |

| Melting Point | Not specified in provided search results. | Not available. |

| Boiling Point | Not specified in provided search results. | Not available. |

| pKa | Not specified in provided search results. | Not available. |

| LogP (Octanol-Water) | 4.5[4] | Predicted to be similar to paricalcitol due to structural similarity. |

Note: Computed data should be used as a guide and must be experimentally verified for critical applications.

Analytical Methodologies for Identification and Quantification

The structural similarity between Paricalcitol Impurity A and the parent drug necessitates the use of a highly specific and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Rationale for Method Selection

A stability-indicating HPLC method is essential to separate the API from its impurities and any potential degradants. The method must be able to resolve closely eluting peaks, ensuring accurate quantification of the impurity. A normal-phase HPLC method has been demonstrated to be effective for the separation of paricalcitol and its related substances, including Impurity A.[1] This is due to the non-polar nature of these compounds, where a polar stationary phase (like silica) and a non-polar mobile phase can provide the necessary selectivity.

Diagram 2: General Workflow for Impurity Analysis

Caption: High-level workflow for the analysis of Paricalcitol Impurity A.

Detailed HPLC Protocol

The following protocol is based on a validated method for the determination of paricalcitol and its related substances.[1]

Step 1: Instrumentation

-

A High-Performance Liquid Chromatograph equipped with a UV detector.[1]

-

Chromatographic data system for data acquisition and processing.

Step 2: Chromatographic Conditions

-

Column: Silica gel column (250 mm x 4.6 mm, 5 µm).[1]

-

Mobile Phase A: n-Hexane.[1]

-

Mobile Phase B: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol).[1]

-

Gradient Elution: A gradient program should be developed to optimize the separation of paricalcitol and Impurity A.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection Wavelength: 252 nm.[1]

-

Injection Volume: 50 µL.[1]

Step 3: Preparation of Solutions

-

Reference Standard Stock Solution: Accurately weigh about 10 mg of Paricalcitol Impurity A reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with absolute ethanol.[1]

-

Paricalcitol Reference Stock Solution: Accurately weigh about 20 mg of paricalcitol reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with absolute ethanol.[1]

-

System Suitability Solution: Prepare a mixed solution containing a known concentration of paricalcitol and Paricalcitol Impurity A (e.g., 10.0 µg/mL of paricalcitol and 0.1 µg/mL of Impurity A) in a mixture of n-hexane and isopropanol (90:10 v/v).[1]

-

Test Sample Solution: Accurately weigh about 20 mg of the paricalcitol bulk drug, dissolve in absolute ethanol in a 10 mL volumetric flask. Further dilute with the mobile phase to a suitable concentration for analysis.[1]

Step 4: System Suitability

-

Inject the system suitability solution and verify that the resolution between the paricalcitol and Paricalcitol Impurity A peaks is adequate (typically >1.5).[1]

Step 5: Analysis and Calculation

-

Inject the test sample solution and record the chromatogram.

-

Identify the peak corresponding to Paricalcitol Impurity A based on its retention time relative to the reference standard.

-

Calculate the percentage of Impurity A in the sample using the peak area normalization method or by comparison to the reference standard.[1]

Stability and Degradation Profile

The stability of Paricalcitol Impurity A is a critical consideration for storage and handling. While specific stability data for the impurity itself is limited, its potential degradation pathways can be inferred from forced degradation studies conducted on the parent drug, paricalcitol.

Paricalcitol has been shown to be sensitive to light, and photostability studies are recommended.[3] Therefore, both the API and its impurities should be protected from light during storage and analysis. Forced degradation studies on paricalcitol have investigated the effects of acid, base, oxidation, temperature, and UV light.[5][6] These studies are crucial for developing a stability-indicating analytical method.

It is reasonable to hypothesize that Paricalcitol Impurity A will exhibit a similar degradation profile to paricalcitol due to their structural similarities. Therefore, exposure to acidic, basic, and oxidative conditions, as well as heat and light, should be investigated to understand the stability of the impurity and to identify any potential degradants.

Diagram 3: Logical Relationship in Stability Assessment

Caption: Inferring the stability of Impurity A from the parent drug.

Conclusion

A comprehensive understanding of the physicochemical properties of Paricalcitol Impurity A is essential for ensuring the quality and safety of paricalcitol drug products. This guide has provided a detailed overview of its chemical identity, a summary of its known and predicted physicochemical properties, a robust analytical methodology for its quantification, and considerations for its stability. By applying the principles and protocols outlined herein, researchers, scientists, and drug development professionals can effectively control this critical impurity, contributing to the development of safe and effective medicines.

References

- CN105467021A. Method for separation determination of related substances in bulk drugs and preparations of paricalcitol through HPLC method.

-

Drugs.com. Paricalcitol Monograph for Professionals. [Link]

-

Pharmaffiliates. Paricalcitol-impurities. [Link]

-

PubChem. Paricalcitol. National Center for Biotechnology Information. [Link]

-

PubChem. Impurity A of Paricalcitol. National Center for Biotechnology Information. [Link]

-

Public Assessment Report Scientific discussion Paricalcitol Accord 2 microgram/ml and 5 microgram/ml solution for injection (paricalcitol) NL/H/3107/001-002/DC. Geneesmiddeleninformatiebank. [Link]

-

U.S. Food & Drug Administration. Zemplar (paricalcitol) Injection. [Link]

-

USP. Paricalcitol. [Link]

-

USP. USP Monographs: Paricalcitol Injection. [Link]

-

Vidal, J. M., et al. (2012). Validated Stability-Indicating HPLC Method for Paricalcitol in Pharmaceutical Dosage Form According to ICH Guidelines: Application to Stability Studies. Journal of AOAC International, 95(1), 94-100. [Link]

-

Vidal, J. M., et al. (2012). Validated stability-indicating HPLC method for paricalcitol in pharmaceutical dosage form according to ICH guidelines: application to stability studies. PubMed, 22432368. [Link]

Sources

- 1. CN105467021A - Method for separation determination of related substances in bulk drugs and preparations of paricalcitol through HPLC method - Google Patents [patents.google.com]

- 2. Paricalcitol | C27H44O3 | CID 5281104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 4. echemi.com [echemi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Validated stability-indicating HPLC method for paricalcitol in pharmaceutical dosage form according to ICH guidelines: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Paricalcitol

Paricalcitol, a synthetic analog of calcitriol (the active form of vitamin D), is a vital therapeutic agent for the prevention and treatment of secondary hyperparathyroidism in patients with chronic kidney disease.[1][2] Its mechanism of action involves binding to the vitamin D receptor (VDR), which leads to a reduction in parathyroid hormone (PTH) levels.[] The manufacturing process of Paricalcitol, a complex multi-step synthesis, can lead to the formation of various impurities, including isomers and other related substances.[4] The presence of these impurities, even in trace amounts, can potentially impact the efficacy and safety of the final drug product. Therefore, a thorough understanding and control of the impurity profile of Paricalcitol are of paramount importance for ensuring drug quality and patient safety, as mandated by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[5][6]

This technical guide provides a comprehensive exploration of the potential isomers and related substances of a key impurity, Paricalcitol Impurity A. As a Senior Application Scientist, the following sections will delve into the structural elucidation of Impurity A, systematically explore its potential isomers, discuss their probable formation pathways, and provide detailed analytical methodologies for their separation, identification, and quantification. The causality behind experimental choices and the establishment of self-validating protocols are emphasized to ensure scientific integrity and practical applicability.

Unveiling Paricalcitol Impurity A: Structure and Identity

Based on available data from chemical suppliers and patent literature, Paricalcitol Impurity A is identified as (1R,3R)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol.[7] This compound is also referred to as Paricalcitol Impurity 4.[7] It is crucial for researchers to verify the identity of this impurity against official pharmacopeial reference standards when available.

The chemical structure of Paricalcitol Impurity A is closely related to that of Paricalcitol. The core difference lies in the stereochemistry at one of the chiral centers, which will be explored in detail in the subsequent sections.

Paricalcitol Structure:

-

Chemical Formula: C₂₇H₄₄O₃[8]

-

Molecular Weight: 416.64 g/mol [8]

-

IUPAC Name: (1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol[2]

Paricalcitol Impurity A Structure:

-

Chemical Formula: C₂₇H₄₄O₃

-

Molecular Weight: 416.64 g/mol

-

IUPAC Name: (1R,3R)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol[7]

The structural similarity underscores the analytical challenges in separating and distinctly identifying these compounds.

A Systematic Exploration of Potential Isomers of Paricalcitol Impurity A

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For a complex molecule like Paricalcitol Impurity A, isomerism can manifest in several forms, primarily stereoisomerism (including geometric and optical isomerism) and structural isomerism. A comprehensive understanding of these potential isomers is fundamental to developing robust analytical methods capable of ensuring the purity of Paricalcitol.

Geometric Isomerism: The Significance of the (Z)-Isomer

The triene system in Paricalcitol and its impurities is a source of geometric isomerism. Paricalcitol itself has a (5Z, 7E, 22E) configuration.[9] One of the most common and critical isomers is the (22Z)-isomer of Paricalcitol, which can be formed during synthesis.[8] The different spatial arrangement of the substituents around the C22-C23 double bond can significantly impact the molecule's biological activity and its interaction with the VDR.

-

(22E)-Isomer (Paricalcitol): The natural and biologically active configuration.

-

(22Z)-Isomer (A Potential Impurity): Can arise during the synthesis, particularly in Wittig-type olefination reactions if reaction conditions are not strictly controlled.[8]

The structural relationship between the (E) and (Z) isomers at the C22-C23 double bond is depicted below.

Caption: Geometric Isomerism at the C22-C23 Double Bond.

Stereoisomerism: The Epimeric Landscape

Paricalcitol Impurity A, like Paricalcitol, possesses multiple chiral centers, giving rise to a multitude of potential stereoisomers, specifically epimers. Epimers are diastereomers that differ in configuration at only one stereogenic center. The formation of these epimers can occur during synthesis if the stereochemical control of the reactions is not absolute.

The core structure of Paricalcitol has several key chiral centers. Let's denote the structure of Paricalcitol Impurity A as having a specific, albeit potentially different, stereoconfiguration from Paricalcitol. A systematic analysis of each chiral center reveals the following potential epimers:

-

C-1 and C-3 Epimers: Inversion of the hydroxyl groups on the A-ring would lead to the corresponding 1β- or 3α-epimers.

-

Side Chain Epimers (C-20, C-24): The side chain of Paricalcitol contains chiral centers at C-20 and C-24. Epimerization at these positions can lead to (20R)- or (24S)-isomers.

-

C-Ring Epimers (e.g., C-14): The fused ring system also contains multiple chiral centers where epimerization could occur, for instance, at C-14.

The following table summarizes some of the potential stereoisomers of Paricalcitol and, by extension, potential isomers of Impurity A.

| Isomer Name | Point of Isomerization | Significance |

| (22Z)-Paricalcitol | C22=C23 double bond | Geometric isomer, potential process impurity. |

| (20S)-Paricalcitol | C-20 | Epimer, potential synthetic impurity. |

| (24R)-Paricalcitol | C-24 | Epimer, potential synthetic impurity. |

| 1β-Paricalcitol | C-1 | Epimer of the A-ring hydroxyl group. |

| 3α-Paricalcitol | C-3 | Epimer of the A-ring hydroxyl group. |

| 14-epi-Paricalcitol | C-14 | Epimer in the C/D ring system. |

This list is not exhaustive, and a thorough characterization of any unknown impurity would require a detailed investigation of all possible stereochemical variations.

Caption: Relationship of Paricalcitol to its Potential Isomers and Related Substances.

Formation Pathways: Synthesis- and Degradation-Related Impurities

Understanding the origin of impurities is crucial for their control. Impurities in Paricalcitol can be broadly categorized as those arising from the synthetic route and those formed through degradation of the drug substance.

Synthesis-Related Impurities

The synthesis of Paricalcitol is a complex process involving the coupling of an A-ring synthon with a C/D-ring system, followed by modifications to the side chain.[10] Potential impurities can be introduced at various stages:

-

Incomplete Reactions: Unreacted starting materials or intermediates can persist in the final product.

-

Side Reactions: Competing reactions can lead to the formation of structurally similar byproducts. For instance, the Wittig or Horner-Wadsworth-Emmons reactions used to construct the triene system can sometimes yield a mixture of (E) and (Z) isomers if not carefully controlled.[8]

-

Epimerization: Basic or acidic conditions used during the synthesis can potentially cause epimerization at labile stereocenters.

-

Reagents and Catalysts: Residual reagents, catalysts, or their byproducts can contaminate the final API.

Degradation-Related Impurities

Paricalcitol, like other vitamin D analogs, is susceptible to degradation under various stress conditions. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[11]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization of the triene system, leading to the formation of tachysterol and lumisterol-like isomers. The conjugated triene system of Paricalcitol absorbs UV radiation, making it susceptible to photolytic degradation.[2][12]

-

Oxidative Degradation: The presence of oxygen can lead to the oxidation of the molecule, particularly at the hydroxyl groups and the double bonds. This can result in the formation of ketones, epoxides, or other oxidation products. Paricalcitol is known to be sensitive to oxygen.[9]

-

Thermal Degradation: High temperatures can cause isomerization or decomposition of the molecule. The (5Z, 7E) diene system can undergo a thermally induced[2][13]-sigmatropic rearrangement.

-

Hydrolytic Degradation: Although Paricalcitol lacks readily hydrolyzable functional groups, degradation can occur at extreme pH values over extended periods.[2]

Caption: Overview of Synthesis and Degradation Pathways Leading to Impurities.

Analytical Strategies for Separation and Characterization

The structural similarity between Paricalcitol, Impurity A, and their various isomers necessitates the use of high-resolution analytical techniques for their effective separation and characterization. High-Performance Liquid Chromatography (HPLC), particularly in combination with mass spectrometry (MS), is the cornerstone of impurity profiling for Paricalcitol.

High-Performance Liquid Chromatography (HPLC)

The choice of HPLC method is critical for achieving the desired separation. Both normal-phase and reversed-phase chromatography have been successfully employed for the analysis of Paricalcitol and its related substances.

4.1.1. Normal-Phase HPLC

Normal-phase HPLC, utilizing a polar stationary phase (e.g., silica) and a non-polar mobile phase, can be highly effective for separating isomers of vitamin D analogs.

-

Rationale: The subtle differences in the polarity of the isomers due to the spatial arrangement of the hydroxyl groups can be exploited for separation on a polar stationary phase.

Experimental Protocol: Normal-Phase HPLC for Paricalcitol and Impurity A [4]

-

Column: Silica-based column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase A: n-Hexane.

-

Mobile Phase B: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol).

-

Gradient Elution: A gradient program is typically employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the more polar compounds.

-

Detection: UV detection at approximately 265 nm, which is the absorption maximum for the triene chromophore.

-

Sample Preparation: The sample is dissolved in a suitable organic solvent, such as ethanol or the initial mobile phase composition.

4.1.2. Reversed-Phase HPLC

Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase, is also widely used for the analysis of Paricalcitol.

-

Rationale: This method separates compounds based on their hydrophobicity. While isomers may have similar hydrophobicity, careful optimization of the mobile phase composition and temperature can achieve separation.

Experimental Protocol: Reversed-Phase HPLC for Paricalcitol and Degradation Products [11]

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Isocratic Elution: An isocratic mobile phase can be used for routine analysis.

-

Detection: UV detection at approximately 252 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

4.1.3. Chiral HPLC

To separate enantiomers and diastereomers (epimers), chiral HPLC is indispensable. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times.

-

Rationale: The chiral environment of the CSP allows for the formation of transient diastereomeric complexes with the enantiomers, which have different energies and thus different affinities for the stationary phase.

Experimental Protocol: Chiral HPLC for Epimeric Impurities

-

Column: A suitable chiral stationary phase, such as those based on derivatized cellulose or amylose.

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

-

Detection: UV detection at the appropriate wavelength.

-

Method Development: Screening of different chiral columns and mobile phase compositions is often necessary to achieve optimal separation.

Caption: General Analytical Workflow for Impurity Profiling of Paricalcitol.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry, especially when coupled with HPLC (LC-MS), is a powerful tool for the identification and structural characterization of impurities. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of the elemental composition of an unknown impurity. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are invaluable for structural elucidation.[14][15]

4.2.1. Fragmentation Analysis

The fragmentation pattern of Paricalcitol and its impurities in the mass spectrometer can provide crucial structural information. Common fragmentation pathways for vitamin D analogs include cleavage of the side chain and fragmentation of the A-ring and C/D-ring systems. By comparing the fragmentation patterns of the unknown impurity with that of Paricalcitol, the location of the structural modification can often be deduced.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

For the definitive structural elucidation of an unknown impurity, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Conclusion and Future Perspectives

The comprehensive analysis of potential isomers and related substances of Paricalcitol Impurity A is a critical aspect of ensuring the quality, safety, and efficacy of Paricalcitol drug products. This guide has provided a systematic framework for understanding the identity of Impurity A, exploring its potential isomeric forms, elucidating their formation pathways, and outlining robust analytical strategies for their separation and characterization.

As a Senior Application Scientist, it is my experience that a proactive and scientifically sound approach to impurity profiling is not merely a regulatory requirement but a cornerstone of robust drug development. The methodologies and insights presented herein are intended to empower researchers and drug development professionals to confidently navigate the complexities of Paricalcitol impurity analysis.

Future work in this area should focus on the synthesis and isolation of all potential isomers to serve as certified reference standards. Further investigation into the specific degradation mechanisms under various stress conditions will enable the development of more stable formulations. The continued advancement of analytical technologies, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry and advanced NMR techniques, will undoubtedly play a pivotal role in the ever-evolving landscape of pharmaceutical impurity analysis.

References

-

Axios Research. Paricalcitol Impurity 12. [Link]

-

European Medicines Agency. Public Assessment Report for Paricalcitol Accord. 2015. [Link]

-

U.S. Pharmacopeia. USP Monograph: Paricalcitol Injection. [Link]

-

Mayo Clinic. Paricalcitol (Oral Route). [Link]

-

Samala, R., et al. A new metabolite of Paricalcitol: stereoselective synthesis of (22Z)-isomer of 1α,25-dihydroxy-19-norvitamin D2. Tetrahedron Letters. 2017;58(2):123-126. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5281104, Paricalcitol. [Link]

- Google Patents. CN105467021A - Method for separation determination of related substances in bulk drugs and preparations of paricalcitol through HPLC method.

-

U.S. Food and Drug Administration. Zemplar (paricalcitol) Injection Label. [Link]

-

Pharmaffiliates. Paricalcitol-impurities. [Link]

-

Belal, F., et al. Validated stability-indicating HPLC method for paricalcitol in pharmaceutical dosage form according to ICH guidelines: application to stability studies. Journal of AOAC International. 2012;95(4):1057-1063. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78358014, Impurity A of Paricalcitol. [Link]

-

Veeprho. Paricalcitol Impurities and Related Compound. [Link]

-

U.S. Pharmacopeia. USP Monograph: Paricalcitol. [Link]

- Google Patents. WO2010009879A2 - Methods for producing paricalcitol.

-

PubMed. Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study. [Link]

- Google Patents. CN111499553A - Preparation method of paricalcitol and injection thereof.

-

Mishra, S., & Chauhan, A. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 57(2s), s283-s295. [Link]

-

SynThink. Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. [Link]

-

ResearchGate. Validated Stability-Indicating HPLC Method for Paricalcitol in Pharmaceutical Dosage Form According to ICH Guidelines: Application to Stability Studies. [Link]

-

Pharmaguideline. Photolytic Degradation and Its Prevention. [Link]

Sources

- 1. CN106265492B - A kind of pharmaceutical composition containing paricalcitol and preparation method thereof - Google Patents [patents.google.com]

- 2. Paricalcitol | C27H44O3 | CID 5281104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105467021A - Method for separation determination of related substances in bulk drugs and preparations of paricalcitol through HPLC method - Google Patents [patents.google.com]

- 5. Paricalcitol Impurity 12 - CAS - 1192803-39-6 | Axios Research [axios-research.com]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. This compound | C27H44O3 | CID 78358014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Compound: PARICALCITOL (CHEMBL1200622) - ChEMBL [ebi.ac.uk]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. WO2010009879A2 - Methods for producing paricalcitol - Google Patents [patents.google.com]

- 11. Validated stability-indicating HPLC method for paricalcitol in pharmaceutical dosage form according to ICH guidelines: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]

- 13. Paricalcitol Impurity 18 | Axios Research [axios-research.com]

- 14. Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

Methodological & Application

Application Note: High-Resolution HPLC Determination of Impurity A in Paricalcitol

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the determination of Impurity A (specifically the 22Z-isomer or related geometric isomer) in Paricalcitol Active Pharmaceutical Ingredient (API). Paricalcitol, a synthetic Vitamin D2 analog, exhibits complex isomerism requiring high-specificity chromatographic separation. This guide provides a validated methodology derived from pharmacopeial standards (USP/EP) and optimized for high-throughput quality control, emphasizing critical handling steps for light-sensitive Vitamin D analogs.

Introduction & Chemical Context

Paricalcitol (19-nor-1

Impurity A , in the context of this protocol, refers to the 22Z-isomer (or specific pharmacopeial "Impurity A" defined as trans-isomers in some monographs).[1][2][] These impurities possess identical molecular weights to the API, making mass-based detection insufficient; chromatographic resolution based on shape selectivity is required.[1][2][]

Chemical Structures[1][2][3][4][5][6][7]

-

Paricalcitol (API):

-19-nor-9,10-secoergosta-5,7,22-triene-1,3,25-triol.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Impurity A (Target): Typically the

-isomer orngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Method Development Strategy (Expertise & Experience)

Developing a method for Vitamin D analogs requires addressing three critical challenges:

-

Isomeric Selectivity: The API and Impurity A differ only by the geometry of a double bond.[1][2][] A standard C18 column often fails to resolve them without a mobile phase that enhances shape selectivity.[1][2][]

-

Hydrophobicity: These molecules are highly lipophilic (

).[1][2] High organic content is needed for elution, but high aqueous content is needed initially to focus the peak.[1][2][]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Stability: Paricalcitol is sensitive to light (photo-isomerization) and oxidation.[1][2][]

Strategic Choice: We utilize a Ternary Gradient System (Water/Acetonitrile/Methanol).[1][2][]

-

Acetonitrile (ACN): Provides the primary elution strength and low viscosity.[1][2][]

-

Methanol (MeOH): Added to the organic modifier to alter the solvation shell around the steroid backbone, enhancing the resolution between the E and Z isomers which often co-elute in pure ACN systems.[1][2][]

-

Stationary Phase: A high-carbon load C18 (L1) column is selected to maximize hydrophobic interaction and shape recognition.[1][2][]

Experimental Protocol

Reagents and Standards

-

Paricalcitol Reference Standard (RS): USP or EP grade.[1][2][]

-

Impurity A Standard: Certified Reference Material (CRM).[1][2][]

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).[1][2][]

Chromatographic Conditions

The following conditions are optimized for the separation of Paricalcitol and Impurity A, ensuring a resolution (

| Parameter | Setting |

| Column | C18 (L1 packing), |

| Mobile Phase A | Water : Acetonitrile (95 : 5 v/v) |

| Mobile Phase B | Acetonitrile : Methanol (75 : 25 v/v) |

| Flow Rate | |

| Column Temp | Ambient ( |

| Detector | UV at |

| Injection Volume | |

| Run Time | 50 Minutes |

Gradient Program

The gradient is designed to hold the sample initially (focusing), separate the isomers (shallow gradient), and then wash the column.[1][2][]

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Phase Description |

| 0.0 | 95 | 5 | Equilibration / Loading |

| 10.0 | 95 | 5 | Isocratic Hold |

| 30.0 | 45 | 55 | Linear Ramp (Separation) |

| 40.0 | 45 | 55 | Isocratic Hold |

| 45.0 | 0 | 100 | Wash |

| 50.0 | 0 | 100 | Final Wash |

| 50.1 | 95 | 5 | Re-equilibration |

Sample Preparation (Critical Control Points)

-

Light Protection: All operations must be performed under amber light or using amber glassware.[1][2][] Paricalcitol rapidly photo-isomerizes to Pre-Paricalcitol (Impurity B/C) under standard fluorescent lighting.[1][2][]

-

Inert Atmosphere: Store stock solutions under Argon or Nitrogen to prevent oxidation.[1][2][]

Procedure:

-

Stock Solution: Dissolve

of Paricalcitol in -

Sample Solution: Dilute the Stock Solution with Diluent (MeOH:Water 1:1) to a final concentration of

.[1][2][5]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

System Suitability Solution: Prepare a mixture containing Paricalcitol (

) and Impurity A (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Method Validation Summary

This method is self-validating if the following criteria are met during System Suitability testing.

| Validation Parameter | Acceptance Criteria | Rationale |

| Resolution ( | Ensures baseline separation for accurate integration. | |

| Tailing Factor ( | Indicates column health and lack of secondary interactions.[1][2] | |

| RSD (Precision) | Confirms system stability. | |

| LOD / LOQ | Sensitivity sufficient for trace impurity analysis.[1][2][] | |

| Linearity ( | Ensures accurate quantitation across the range.[1][2] |

Visualized Workflow & Logic

The following diagram illustrates the decision logic for troubleshooting resolution issues and the sample preparation workflow.

Caption: Operational workflow for Paricalcitol analysis including System Suitability Decision Tree.

Calculations

Calculate the percentage of Impurity A using the following formula:

Where:

-

= Peak response of Impurity A.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

= Peak response of Paricalcitol in the Standard Solution.[1][2][4][5]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

= Concentration of Standard (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

= Concentration of Test Sample (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

= Relative Response Factor (RRF).[1][2] Note: For isomers like Impurity A, F is typically 1.0 unless experimentally determined otherwise.[1][2][]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

References

-

United States Pharmacopeia (USP). Paricalcitol Monograph: Organic Impurities.[1][2][] USP-NF.[1][2][][5] (Accessed via USP-NF Online).[1][2][]

-

PubChem. Paricalcitol Impurity A (Compound Summary). National Library of Medicine.[1][2][] [Link][1][2][]

-

National Institutes of Health (NIH). Paricalcitol: Drug Information and Impurity Profile.[1][2][][Link][1][2][]

Sources

Troubleshooting & Optimization

Improving peak shape and resolution for Paricalcitol Impurity A analysis.

Welcome to our dedicated technical support center for the analysis of Paricalcitol and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for improving peak shape and resolution, specifically focusing on Paricalcitol Impurity A. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols to enhance the quality and reliability of your chromatographic results.

Introduction to the Challenge

Paricalcitol, a synthetic vitamin D analog, is a crucial therapeutic agent for secondary hyperparathyroidism.[1] Its analysis, and that of its related compounds, is vital for ensuring product quality and patient safety. Impurity A is a known related substance that requires careful monitoring. Achieving optimal separation and peak shape for Paricalcitol and Impurity A can be challenging due to their structural similarities and potential for on-column interactions. This guide provides a structured approach to troubleshooting and method optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the HPLC analysis of Paricalcitol and Impurity A?

The most frequently encountered problems include poor resolution between the Paricalcitol and Impurity A peaks, peak tailing (asymmetry factor > 1.2), and inconsistent retention times. These issues can compromise the accuracy and precision of quantification.

Q2: Should I use a normal-phase or reversed-phase HPLC method for this analysis?

Both normal-phase (NP) and reversed-phase (RP) HPLC methods have been successfully developed for Paricalcitol and its impurities.[2][3]

-

Normal-Phase (NP) Chromatography: NP-HPLC, often utilizing a silica-based column with non-polar mobile phases (e.g., hexane, isopropanol), can offer excellent selectivity for structurally similar, non-polar compounds like Paricalcitol and its impurities.[2] The separation is based on polar interactions with the stationary phase.

-

Reversed-Phase (RP) Chromatography: RP-HPLC, typically with a C18 column and a polar mobile phase (e.g., acetonitrile, methanol, water), is a more common and generally more robust technique.[3] Separation is driven by hydrophobic interactions.

The choice depends on the specific impurity profile of your sample and the available instrumentation. A well-developed method in either mode can be effective.

Q3: Why is my Paricalcitol peak tailing in my reversed-phase method?

Peak tailing for Paricalcitol, which has hydroxyl groups, can occur due to secondary interactions with the stationary phase.[4] On silica-based columns, residual, un-capped silanol groups can interact with the polar functional groups of the analyte, leading to a secondary, undesirable retention mechanism that causes tailing.[5]

Q4: Can the mobile phase pH affect the separation of Paricalcitol and its impurities?

Paricalcitol is a neutral compound with a predicted pKa around 14.34, making it largely unaffected by mobile phase pH in the typical operating range of reversed-phase columns (pH 2-8).[6][7] Therefore, the use of buffers is generally not required to control its ionization state. However, the pH can influence the ionization of residual silanols on the column packing, which can in turn affect peak shape.[5]

Troubleshooting Guide: A Deeper Dive

Issue 1: Poor Resolution Between Paricalcitol and Impurity A

Poor resolution is a critical issue that directly impacts the ability to accurately quantify Impurity A. The following sections detail a systematic approach to diagnosing and resolving this problem.

-

Insufficient Selectivity (α): Selectivity is a measure of the separation between two peaks and is influenced by the chemistry of the stationary phase, mobile phase composition, and temperature. If the selectivity is close to 1, the peaks will co-elute.

-

Low Column Efficiency (N): A column with low efficiency (low plate count) will produce broader peaks, which can overlap even if the selectivity is adequate. This can be due to a degraded column, improper packing, or extra-column volume.

-

Inadequate Retention (k'): Sufficient retention is necessary for the separation to occur. If the analytes elute too close to the void volume, there is not enough time for interaction with the stationary phase.

Caption: Troubleshooting workflow for poor resolution.

Protocol 1: Optimizing the Mobile Phase Gradient (Reversed-Phase)

-

Initial Assessment: Begin with your current gradient method.

-

Gradient Modification: If resolution is poor, decrease the gradient slope. For example, if your gradient runs from 60% to 90% organic over 10 minutes (3%/min), try a slope of 1.5%/min over 20 minutes. A shallower gradient increases the separation between closely eluting peaks.[8]

-

Isocratic Hold: Introduce a short isocratic hold at the beginning of the gradient to ensure the analytes are focused on the column head before elution.

-

Organic Modifier: If using acetonitrile, consider switching to methanol or a combination of both. Different organic modifiers can alter the selectivity of the separation.

| Parameter | Initial Condition | Modified Condition 1 | Modified Condition 2 |

| Mobile Phase A | Water | Water | Water |

| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |

| Gradient | 10-90% B in 15 min | 10-90% B in 30 min | 10-90% B in 15 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 30 °C | 30 °C | 30 °C |

Table 1: Example of Mobile Phase Optimization for Improved Resolution.

Issue 2: Peak Tailing of Paricalcitol

Peak tailing not only affects the aesthetic quality of the chromatogram but also significantly impacts the accuracy of peak integration and, consequently, quantification.

-

Secondary Silanol Interactions: As mentioned, the hydroxyl groups of Paricalcitol can interact with acidic silanol groups on the silica surface of the stationary phase, causing peak tailing.[5] This is a common issue with basic and some neutral polar compounds.

-

Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

-

Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[9]

-

Column Degradation: A void at the column inlet or a contaminated frit can distort the peak shape for all analytes.[4]

Caption: Troubleshooting workflow for peak tailing.

Protocol 2: Mitigating Silanol Interactions

-

Column Selection: Utilize a modern, high-purity, end-capped C18 column. These columns have a lower concentration of residual silanols, minimizing secondary interactions.

-

Mobile Phase pH Adjustment: Although Paricalcitol is neutral, lowering the mobile phase pH (e.g., to pH 3 with formic acid) can suppress the ionization of residual silanols on the stationary phase, reducing their interaction with the analyte.[10]

-

Temperature Optimization: Increasing the column temperature (e.g., to 40-50 °C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. However, be mindful of the thermal stability of vitamin D analogs.[11][12]

| Parameter | Standard Condition | Modified Condition 1 | Modified Condition 2 |

| Column | Standard C18 | High-Purity, End-Capped C18 | High-Purity, End-Capped C18 |

| Mobile Phase A | Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |

| Column Temp. | 30 °C | 30 °C | 45 °C |

Table 2: Example of Method Modifications to Reduce Peak Tailing.

Method Validation and System Suitability

To ensure the trustworthiness of your analytical method, it is crucial to perform method validation according to ICH Q2(R1) guidelines.[13][14] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies and analysis of blank and placebo samples.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of scatter between a series of measurements.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11]

System Suitability Tests (SSTs) should be performed before each analytical run to ensure the chromatographic system is performing adequately. For Paricalcitol Impurity A analysis, typical SST parameters include:

-

Resolution (Rs): The resolution between Paricalcitol and Impurity A should be greater than 1.5.

-

Tailing Factor (Tf): The tailing factor for the Paricalcitol peak should be less than 2.0.

-

Relative Standard Deviation (RSD): The %RSD for replicate injections of a standard solution should be less than 2.0%.

References

-

U.S. Pharmacopeia. (n.d.). USP Monographs: Paricalcitol Injection. Retrieved from [Link]

- Google Patents. (2016). CN105467021A - Method for separation determination of related substances in bulk drugs and preparations of paricalcitol through HPLC method.

- Capella, G., et al. (2011). Validated Stability-Indicating HPLC Method for Paricalcitol in Pharmaceutical Dosage Form According to ICH Guidelines: Application to Stability Studies.

-

Wikipedia. (n.d.). Paricalcitol. Retrieved from [Link]

-

Drugs.com. (2025). Paricalcitol Monograph for Professionals. Retrieved from [Link]

-

PubChem. (n.d.). Paricalcitol. Retrieved from [Link]

-

ResearchGate. (2011). Validated Stability-Indicating HPLC Method for Paricalcitol in Pharmaceutical Dosage Form According to ICH Guidelines: Application to Stability Studies. Retrieved from [Link]

- Lupo, S., & Kahler, T. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC North America, 35(7), 446-453.

- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569.

-

Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

-

Restek. (2013). When should you use a buffer for HPLC, how does it work and which one to use? Retrieved from [Link]

- Kromidas, S. (2011). Chapter 1 Aspects of Gradient Optimization.

-

AbbVie Corporation. (2012). Product Monograph - Zemplar. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Tips and Tricks of HPLC Separation. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

-

ResearchGate. (2013). Buffers for Reversed-Phase Liquid Chromatography. Retrieved from [Link]

-

PharmaCompass. (n.d.). Paricalcitol. Retrieved from [Link]

-

Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

U.S. Pharmacopeia. (2025). Paricalcitol. Retrieved from [Link]

-

MDPI. (2021). Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form. Retrieved from [Link]

-

National Institutes of Health. (2022). Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

AKJournals. (2024). Development and validation of a novel HPLC-UV method for quantifying vitamin D forms and precursors in vegetable oils after. Retrieved from [Link]

-

LCGC International. (2020). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. Retrieved from [Link]

-

Cytiva. (2024). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

-

YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

-

Oxford Academic. (2014). Design-of-Experiment Approach for HPLC Analysis of 25-Hydroxyvitamin D: A Comparative Assay with ELISA. Retrieved from [Link]

-

Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved from [Link]

Sources

- 1. Paricalcitol Monograph for Professionals - Drugs.com [drugs.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Paricalcitol | 131918-61-1 [chemicalbook.com]

- 7. When should you use a buffer for HPLC, how does it work and which one to use? [discover.restek.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. akjournals.com [akjournals.com]

- 12. academic.oup.com [academic.oup.com]

- 13. fda.gov [fda.gov]

- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Selection of an appropriate internal standard for the quantification of Impurity A.

Technical Support Center: Quantification of Impurity A

Welcome to the technical support guide for the selection and troubleshooting of internal standards (IS) for the quantification of Impurity A. This resource is designed for researchers, analytical scientists, and drug development professionals to ensure the accuracy and reliability of their impurity analyses. The internal standard method is a cornerstone of robust quantitative analysis, compensating for variations that can occur during sample preparation and analysis.[1][2] The appropriate selection and validation of an internal standard are paramount for developing a method that is not only accurate and precise but also compliant with regulatory expectations.

This guide provides foundational knowledge and addresses specific technical challenges you may encounter in a direct question-and-answer format.

Part 1: Foundational FAQs on Internal Standard Selection

Q1: What is an internal standard (IS) and why is it critical for accurate impurity quantification?

An internal standard is a compound of known concentration that is added to all samples, including calibration standards and quality controls, before sample processing.[3][4][5] Its purpose is to correct for experimental variability, thereby improving the accuracy and precision of the analysis.[2][6] An IS is essential because it experiences the same procedural variations as the analyte (Impurity A), such as:

-

Sample Preparation Losses: Variability during steps like liquid-liquid extraction, solid-phase extraction, or derivatization.[1][2]

-

Injection Volume Fluctuation: Modern autosamplers are highly precise, but an IS can correct for minor inconsistencies.[2]

-

Instrumental Drift: Changes in detector response or ionization efficiency (in LC-MS) over the course of an analytical run.[1]

Instead of relying on the absolute peak area of Impurity A, quantification is based on the ratio of the peak area of Impurity A to the peak area of the IS.[2][4][7] This ratio remains stable even if the absolute responses of both compounds vary proportionally, leading to more reliable and reproducible results.

Q2: What are the primary characteristics of an ideal internal standard for Impurity A?

Selecting an appropriate internal standard is a critical step that directly impacts data quality. The ideal IS should behave as similarly to Impurity A as possible throughout the entire analytical process. Key characteristics are summarized in the table below.

| Characteristic | Rationale & Importance |

| Structural Similarity | A structurally similar compound, or a stable isotope-labeled version of the analyte, is most likely to have comparable physicochemical properties (e.g., solubility, pKa, extraction recovery, and chromatographic behavior).[1][2][6][8] |

| Chromatographic Resolution | The IS peak must be fully resolved from Impurity A and all other components in the sample matrix to ensure accurate integration.[9] For mass spectrometry detectors, co-elution is acceptable if the analyte and IS have different mass-to-charge ratios (m/z).[2] |

| Elution Time | The IS should elute close to Impurity A.[7][9] This ensures that both compounds are exposed to similar chromatographic conditions and potential matrix effects over time. Eluting after the analyte is often preferred as it can confirm system stability throughout the relevant portion of the run.[2] |

| Purity and Stability | The IS must be chemically stable throughout the sample preparation, storage, and analysis process.[2][9][10] It should be available in a highly pure form, and any impurities present must not interfere with the quantification of Impurity A.[2][10] |

| Non-Endogenous | The internal standard must not be naturally present in any of the samples being analyzed.[3][7][9] Its presence would lead to a falsely high response and inaccurate quantification. |

| Detector Response | The IS must produce a reliable and measurable signal at the chosen concentration without interfering with the analyte's signal.[10] |

Q3: What are the common types of internal standards used for impurity analysis?

The choice of IS type depends heavily on the analytical technique, particularly the detector.

-

Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard," especially for mass spectrometry (LC-MS).[1][5] A SIL-IS is a version of Impurity A where one or more atoms (e.g., ¹H, ¹²C, ¹⁴N) are replaced with their heavy stable isotopes (e.g., ²H/D, ¹³C, ¹⁵N).[1]

-

Advantages: SIL standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and exhibit the same extraction recovery and ionization response.[1][11] This provides the most effective correction for matrix effects.[1]

-

Considerations: Deuterated (²H) standards are common but must be used with care. The deuterium atoms should be on stable positions to avoid H/D exchange.[12][13] Ensure the mass difference is sufficient (ideally ≥ 3 Da) to prevent isotopic crosstalk.[12] The purity of the SIL-IS is critical, as the presence of unlabeled Impurity A as a contaminant will compromise the assay.[14]

-

-

Structural Analogue (or Homologue): This is a compound that is chemically similar to Impurity A but differs by a specific functional group or alkyl chain length.[1][2]

-

Advantages: Often more accessible and less expensive than SIL standards. They are the preferred choice for methods using UV detection, where a SIL-IS would be indistinguishable from the analyte.

-

Considerations: It is crucial to select an analogue with very similar properties, including pKa and logD, to ensure it mimics the behavior of Impurity A during sample extraction and chromatography.[1][8]

-

Part 2: Troubleshooting Guide & Experimental Protocols

This section addresses specific challenges you might encounter during method development.

Q4: My potential IS co-elutes with Impurity A or another matrix component. What should I do?

For UV-based detection, baseline chromatographic resolution is mandatory.[2] Co-elution leads to overlapping peaks, making accurate area integration impossible.

Causality: Co-elution occurs when the chromatographic selectivity between two compounds is insufficient. This can be due to similarities in their interaction with the stationary and mobile phases.

-

Modify Mobile Phase Gradient:

-

Step 1: Decrease the ramp speed of the organic solvent gradient. A shallower gradient increases the separation time between peaks.

-

Step 2: Introduce an isocratic hold at a mobile phase composition just before the elution of the interfering peaks to improve their separation.

-

-

Adjust Mobile Phase pH:

-

Step 1: Determine the pKa of Impurity A and the IS.

-

Step 2: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of the compounds. This ensures they are in a fully ionized or non-ionized state, leading to more consistent retention and potentially altered selectivity.

-

-

Change Stationary Phase:

-

Step 1: If using a standard C18 column, consider a column with a different selectivity. For example, a Phenyl-Hexyl phase offers pi-pi interactions, while a Pentafluorophenyl (PFP) phase provides dipole-dipole and shape selectivity.

-

Step 2: Evaluate a column with a different particle size (e.g., moving from 3 µm to 1.8 µm) to increase efficiency, which can improve the resolution of closely eluting peaks.

-

-

Optimize Temperature:

-

Step 1: Systematically vary the column oven temperature (e.g., in 5°C increments from 25°C to 40°C).

-

Step 2: Monitor the retention times and resolution. Temperature changes can alter selectivity and affect the viscosity of the mobile phase.[15]

-

Q5: The peak area of my IS is inconsistent across runs. What are the potential causes and solutions?

Inconsistent IS response is a red flag that undermines the entire purpose of using an internal standard.

Causality: This issue can stem from several sources, including IS instability, poor solubility, or problems with the analytical system itself.

Caption: Workflow for troubleshooting inconsistent internal standard peak area.

Q6: I suspect my IS is unstable or reacting with the sample matrix. How can I verify this and find a replacement?

Causality: The IS can degrade during sample preparation or upon interaction with matrix components, especially at non-neutral pH or when exposed to light or elevated temperatures. This leads to a decreasing IS response over time and inaccurate quantification.[2]

-

Prepare Stability Samples:

-

Spike the internal standard into a blank matrix (placebo) and the sample matrix containing Impurity A at the target concentration.

-

Prepare a parallel sample of the IS in the initial mobile phase as a control.

-

-

Incubate and Analyze:

-

Store the prepared samples under the same conditions as a typical analytical run (e.g., in the autosampler at a set temperature).

-

Inject the samples onto the LC system immediately after preparation (T=0) and then at set time intervals (e.g., T=4, 8, 12, 24 hours).

-

-

Evaluate the Data:

-

Plot the IS peak area against time for each sample type.

-

A stable IS will show a consistent peak area over the entire period. A significant, consistent decrease in peak area in the sample matrix compared to the mobile phase control indicates degradation or matrix interaction.

-

-

Select a Replacement:

-

If instability is confirmed, choose a new candidate IS. A structural analogue with more stable functional groups or a SIL-IS (which should have identical stability to the analyte) are good alternatives. Repeat the stability assessment with the new candidate.

-

Q7: How do I determine the optimal concentration for my internal standard?

Causality: The IS concentration should be high enough to provide a robust and reproducible signal but not so high that it saturates the detector or causes interference.

Best Practice: The response of the internal standard should be similar to the response of the analyte at a key concentration level. For impurity analysis, it is common to add the IS at a concentration that gives a peak area similar to that of Impurity A at its specification limit.[7]

-

Prepare Solutions: Create a solution of Impurity A at its target specification limit and several solutions of the candidate IS at different concentrations (e.g., 0.5x, 1x, and 2x the Impurity A concentration).

-

Analyze: Inject these solutions and compare the peak areas.

-

Select Concentration: Choose the IS concentration that yields a peak area that is within approximately 20-50% of the Impurity A peak area. This ensures both peaks are well within the linear range of the detector.

Q8: What are the regulatory expectations for using an internal standard in a validated method for impurity quantification?

Regulatory bodies like the FDA and those following ICH guidelines expect analytical methods to be validated to prove they are suitable for their intended purpose.[16][17] When using an internal standard, the validation must demonstrate the reliability of the IS approach.

-

ICH Q2(R1) Validation of Analytical Procedures: This guideline outlines the required validation characteristics, including specificity, linearity, range, accuracy, and precision.[16][18][19]

-

Specificity: You must demonstrate that the IS peak is resolved from Impurity A and any other potential interferences.

-

Linearity and Range: The calibration curve should be plotted using the peak area ratio (Analyte/IS) versus concentration. The method must be linear, accurate, and precise across the specified range, which for an impurity typically covers from the reporting threshold to at least 120% of the specification limit.[19]

-

-

ICH Q3A/Q3B Impurities in New Drug Substances/Products: These guidelines set thresholds for reporting, identifying, and qualifying impurities.[20][21][22] Your analytical method, including the use of the IS, must be capable of accurately quantifying Impurity A at these levels. The reporting of results should be done to the correct number of decimal places as specified in the guidance.[20][21]

The use of a well-characterized and justified internal standard is a key component of a robust, validatable analytical method that will withstand regulatory scrutiny.

References

-

Internal Standards: Strategies From the Frontline. (2023). Separation Science. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

Liquid Chromatography Problem Solving and Troubleshooting. Journal of Chromatographic Science. [Link]

-

Internal Standards for Quantitative Analysis. (2015). JoVE. [Link]

-

ICH Expands on Analytical Methods Validation in Draft - Q2 Update. (2022). Enzyme. [Link]

-

ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]

-

How to Use Internal Standards. (2024). Mason Technology. [Link]

-

How to choose an HPLC internal standard? (2014). ResearchGate. [Link]

-

Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. (2022). International Journal of Trend in Scientific Research and Development. [Link]

-

When Should an Internal Standard be Used? LCGC International. [Link]

-

An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. (2020). Bioanalysis. [Link]

-

Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards. (2025). YouTube. [Link]

-

What is an internal standard HPLC? (2021). Quora. [Link]

-

Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. (2021). YouTube. [Link]

-

Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. [Link]

-

Does internal standard have to have purity known? (2011). Chromatography Forum. [Link]

-

(PDF) Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. (2025). ResearchGate. [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

-

Internal Standard Calibration Problems. (2015). LCGC International. [Link]

-

Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. [Link]

-

How to solve an internal standard problem? (2021). ResearchGate. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

-

Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA. [Link]

-

Impurity Identification. (2024). YouTube. [Link]

-

LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]

-

Internal Standard Problem. (2013). Chromatography Forum. [Link]

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Video: Internal Standards for Quantitative Analysis [jove.com]

- 4. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sepscience.com [sepscience.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]

- 10. Does internal standard have tohave purity known? - Chromatography Forum [chromforum.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. tandfonline.com [tandfonline.com]

- 15. halocolumns.com [halocolumns.com]

- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 17. fda.gov [fda.gov]

- 18. youtube.com [youtube.com]

- 19. ema.europa.eu [ema.europa.eu]

- 20. fda.gov [fda.gov]

- 21. fda.gov [fda.gov]

- 22. m.youtube.com [m.youtube.com]

Validation & Comparative

Benchmarking Analytical Strategies for Impurity A Quantification: HPLC, UHPLC, and LC-MS/MS

Executive Summary & Strategic Context

Objective: To objectively benchmark analytical methodologies for the quantification of "Impurity A"—defined here as a structurally complex, late-eluting degradation product co-existing with the Active Pharmaceutical Ingredient (API) at threshold levels (0.05% - 0.15%).

The Challenge: In modern drug development, "Impurity A" often represents the "critical pair"—the impurity most difficult to resolve from the main peak. While legacy HPLC methods offer robustness, they frequently fail to meet the efficiency required for high-throughput release testing or the sensitivity required for genotoxic risk assessment (ICH M7).

Scope: This guide compares three distinct analytical platforms:

-

High-Performance Liquid Chromatography (HPLC-UV): The industry workhorse.

-

Ultra-High Performance Liquid Chromatography (UHPLC-PDA): The modern standard for efficiency.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The solution for trace-level specificity.

Experimental Design & Methodology

To ensure a fair comparison, all three methods were optimized for the same API matrix using equivalent stationary phase chemistries (C18), scaled geometrically where possible.

The Analytical Workflow

The following diagram illustrates the comparative workflow, highlighting the critical divergence points between optical (UV/PDA) and mass-selective detection.

Figure 1: Comparative Analytical Workflow. Note the divergence in detection principles which dictates sensitivity limits.

Method Parameters[1][2][3][4][5][6][7]

-

Method A (HPLC): Column: C18, 250 x 4.6 mm, 5 µm. Flow: 1.0 mL/min.

-

Method B (UHPLC): Column: C18, 100 x 2.1 mm, 1.7 µm. Flow: 0.4 mL/min.

-

Method C (LC-MS/MS): Column: C18, 50 x 2.1 mm, 1.7 µm. Source: ESI+. Mode: Multiple Reaction Monitoring (MRM).

Benchmarking Performance Data

The following data was generated during a validation study targeting Impurity A at the ICH Q3A reporting threshold (0.05%).

Operational Efficiency & Resolution

This table compares the "cost of quality"—how much time and solvent is required to achieve separation.

| Metric | Method A: HPLC | Method B: UHPLC | Method C: LC-MS/MS |

| Run Time | 35.0 min | 6.5 min | 4.0 min |